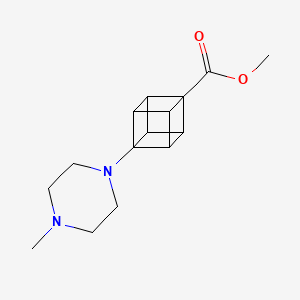
1,2-Déhydro Réticuline Iodure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dehydro Reticuline Iodide is a chemical compound with the molecular formula C19H22INO4. It is a derivative of reticuline, an important intermediate in the biosynthesis of various isoquinoline alkaloids. These alkaloids are known for their pharmacological properties, including analgesic, antitussive, and antibacterial activities .
Applications De Recherche Scientifique
1,2-Dehydro Reticuline Iodide has several scientific research applications:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dehydro Reticuline Iodide typically involves the oxidation of reticuline. One common method includes the use of a cytochrome P450 enzyme to convert (S)-reticuline to 1,2-dehydroreticuline, followed by iodination to produce 1,2-Dehydro Reticuline Iodide .
Industrial Production Methods
Industrial production of 1,2-Dehydro Reticuline Iodide may involve microbial fermentation techniques. These methods utilize genetically engineered microorganisms to produce reticuline, which is then chemically converted to 1,2-Dehydro Reticuline Iodide .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dehydro Reticuline Iodide undergoes various chemical reactions, including:
Oxidation: Conversion of reticuline to 1,2-dehydroreticuline.
Reduction: Reduction of 1,2-dehydroreticuline back to reticuline.
Substitution: Iodination to form 1,2-Dehydro Reticuline Iodide.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzyme, NADPH.
Reduction: Aldo-keto reductase enzyme, NADPH.
Substitution: Iodine or iodide salts.
Major Products Formed
Oxidation: 1,2-Dehydro Reticuline.
Reduction: Reticuline.
Substitution: 1,2-Dehydro Reticuline Iodide.
Mécanisme D'action
The mechanism of action of 1,2-Dehydro Reticuline Iodide involves its conversion to and from reticuline. The cytochrome P450 enzyme catalyzes the oxidation of (S)-reticuline to 1,2-dehydroreticuline, while the aldo-keto reductase enzyme reduces 1,2-dehydroreticuline back to reticuline. These reactions are crucial steps in the biosynthesis of various isoquinoline alkaloids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Reticuline: A precursor to 1,2-Dehydro Reticuline Iodide, involved in the biosynthesis of isoquinoline alkaloids.
1,2-Dehydro Reticuline: An intermediate in the synthesis of 1,2-Dehydro Reticuline Iodide.
Uniqueness
1,2-Dehydro Reticuline Iodide is unique due to its iodinated structure, which distinguishes it from other reticuline derivatives. This iodination can enhance its stability and reactivity in certain chemical reactions, making it valuable for specific research and industrial applications .
Propriétés
IUPAC Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium-7-ol;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.HI/c1-20-7-6-13-10-19(24-3)17(22)11-14(13)15(20)8-12-4-5-18(23-2)16(21)9-12;/h4-5,9-11H,6-8H2,1-3H3,(H-,21,22);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZNQWRHVOGFFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC(=C(C=C2CC1)OC)O)CC3=CC(=C(C=C3)OC)O.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747457 |
Source


|
| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-21-2 |
Source


|
| Record name | 7-Hydroxy-1-[(3-hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydroisoquinolin-2-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)
